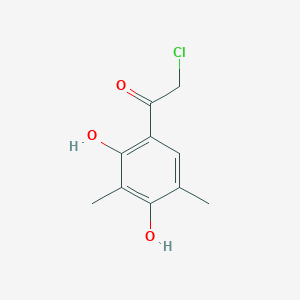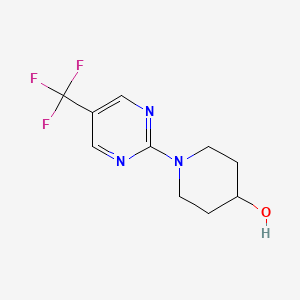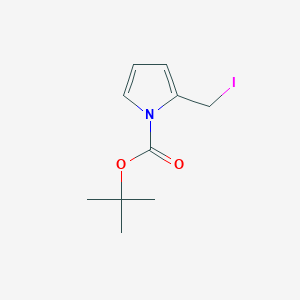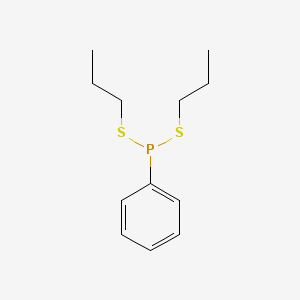
Arsine, chlorodi(2-furyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of chlorodi(2-furyl)arsine typically involves the reaction of 2-furylmagnesium bromide with trichloroarsine. This reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and products. The general reaction scheme is as follows:
2-FurylMgBr+AsCl3→Chlorodi(2-furyl)arsine+MgBrCl
Industrial Production Methods
Industrial production of chlorodi(2-furyl)arsine may involve similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions, including temperature, pressure, and the exclusion of moisture. The purification of the product is typically achieved through distillation or recrystallization techniques.
Análisis De Reacciones Químicas
Types of Reactions
Chlorodi(2-furyl)arsine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic oxides.
Reduction: Reduction reactions can convert it back to arsine derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products Formed
Oxidation: Arsenic trioxide (As2O3) and other arsenic oxides.
Reduction: Arsine (AsH3) and its derivatives.
Substitution: Various substituted arsines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chlorodi(2-furyl)arsine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: Studies on its biological activity and potential toxicity are ongoing.
Medicine: Research is being conducted on its potential use in pharmaceuticals, particularly in cancer treatment.
Industry: It is used in the semiconductor industry for the deposition of thin films and in the production of specialized materials.
Mecanismo De Acción
The mechanism by which chlorodi(2-furyl)arsine exerts its effects involves its interaction with cellular components. It can bind to thiol groups in proteins, leading to the inhibition of enzyme activity. The compound can also induce oxidative stress by generating reactive oxygen species, which can damage cellular structures and DNA.
Comparación Con Compuestos Similares
Similar Compounds
Arsine (AsH3): A simpler arsenic hydride with different reactivity and toxicity profiles.
Triphenylarsine (As(C6H5)3): An organoarsenic compound with three phenyl groups attached to arsenic.
Diethylarsine (As(C2H5)2H): Another organoarsenic compound with two ethyl groups.
Uniqueness
Chlorodi(2-furyl)arsine is unique due to the presence of furan rings, which impart specific electronic and steric properties
Propiedades
Número CAS |
64049-08-7 |
|---|---|
Fórmula molecular |
C8H6AsClO2 |
Peso molecular |
244.50 g/mol |
Nombre IUPAC |
chloro-bis(furan-2-yl)arsane |
InChI |
InChI=1S/C8H6AsClO2/c10-9(7-3-1-5-11-7)8-4-2-6-12-8/h1-6H |
Clave InChI |
CBHQCIIFSGSSEP-UHFFFAOYSA-N |
SMILES canónico |
C1=COC(=C1)[As](C2=CC=CO2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


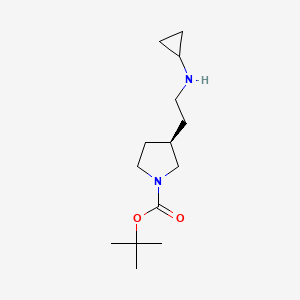
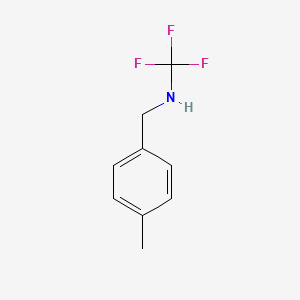
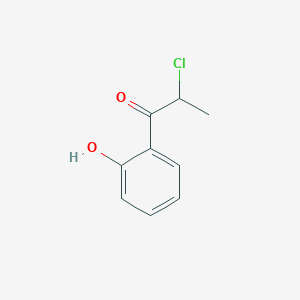
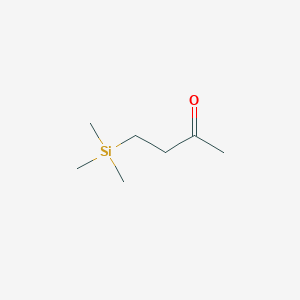
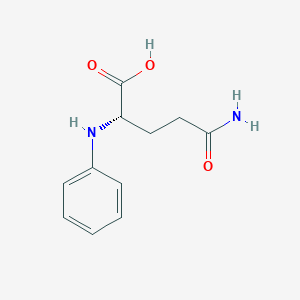
![2-Ethyl-8-oxa-2-azaspiro[4.5]decane](/img/structure/B13963069.png)

![Methyl 5-oxo-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylate](/img/structure/B13963081.png)

